2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a methoxy group and two methyl substituents on the phenyl ring of the sulfonyl moiety.
Properties
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-8-14(22-3)15(9-11(10)2)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIUZHQIZWPWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 2-methoxy-4,5-dimethylphenylamine using a sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with 2-aminobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-{[(2-Hydroxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfanyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Agents :
- The compound has been studied for its potential anti-inflammatory properties. Research indicates that derivatives of benzoic acid can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. The sulfonamide moiety enhances this activity by improving solubility and bioavailability.
-
Anticancer Research :
- There is emerging evidence suggesting that compounds similar to 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid may exhibit anticancer properties. Studies have shown that modifications of benzoic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
-
Antimicrobial Activity :
- Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity, making it a candidate for further investigation in the development of new antibiotics.
Data Table: Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits cyclooxygenase enzymes | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Potential antibacterial properties | , |
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal explored the anti-inflammatory effects of various benzoic acid derivatives. The results indicated that compounds with a sulfonamide group exhibited significant inhibition of prostaglandin synthesis, leading to reduced inflammation in animal models.
Case Study 2: Anticancer Activity
In vitro studies investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in oncology.
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive bacteria. The study emphasized the need for further exploration to optimize these compounds for clinical use.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : Benzoic acid backbone.
- Substituents : Sulfonamide group linked to a 2-methoxy-4,5-dimethylphenyl ring.
Analog 1: Azo-Linked Benzoic Acids (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo benzoic acid)
- Core : Benzoic acid with azo (-N=N-) and benzothiazole groups.
- Substituents : Hydroxy and alkyl/aryl groups at positions 2 and 4.
- Key Difference: Azo linkage vs.
Analog 2: Sulfonylurea Herbicides (e.g., Chlorimuron, Metsulfuron Methyl)
Analog 3: Methylsulfonyl Benzoic Acids (e.g., 2-Methylsulfonylbenzoic Acid)
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid, also known by its CAS number 915934-14-4, is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : CHN OS
- Molar Mass : 335.37 g/mol
- Structure : The compound features a sulfonamide group linked to a benzoic acid moiety, with additional methoxy and methyl substituents enhancing its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate cellular pathways. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as competitive inhibitors of enzymes involved in folate synthesis in bacteria, which is crucial for their growth and replication .
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cleavage .
Biological Activity Studies
Several studies have assessed the biological activity of this compound and related compounds. Key findings include:
Anticancer Properties
- Cell Line Studies : In vitro studies have shown that the compound exhibits potent cytotoxic effects against various cancer cell lines, including:
- Mechanism of Action :
Anti-inflammatory Activity
Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting inflammatory mediators such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., sulfonamide NH at δ ~10–12 ppm, aromatic protons in the 6.5–8.5 ppm range). Overlapping signals in crowded regions (e.g., methoxy or methyl groups) may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water gradients. Contradictions between techniques (e.g., NMR vs. HPLC purity) may arise from residual solvents or isomers, necessitating orthogonal validation .
How can researchers ensure batch-to-batch consistency in purity, and what standards are applicable?
Q. Basic
- Reference Standards : Use certified analytical standards (e.g., EP/JP-grade) with documented purity profiles.
- Chromatographic Calibration : Employ internal standards (e.g., sulfonic acid derivatives) to normalize retention times and quantify impurities .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect hygroscopicity or solvent retention .
What intermediates are pivotal in synthesizing this compound, and how are their stabilities managed?
Basic
Key intermediates include:
- 2-Amino-4,5-dimethoxybenzoic Acid : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C .
- 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride : Hydrolysis-prone; use freshly distilled thionyl chloride for synthesis and store desiccated .
Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) can guide storage protocols .
How do structural modifications (e.g., methoxy vs. methyl groups) influence biological or chemical activity?
Q. Advanced
- SAR Studies : Replace the 2-methoxy group with ethoxy or halogens to assess steric/electronic effects on enzyme inhibition (e.g., cyclooxygenase assays).
- Crystallography : Compare hydrogen-bonding networks in co-crystals with target proteins to rationalize activity differences .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities of analogs .
What experimental frameworks evaluate the environmental fate of this compound?
Advanced
Adopt tiered approaches from environmental chemistry projects:
- Phase I (Lab) : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–9 to assess persistence .
- Phase II (Microcosm) : Study biodegradation in soil/water systems with LC-MS/MS quantification of metabolites .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to determine EC₅₀ values .
How can computational models predict physicochemical properties, and what are their limitations?
Q. Advanced
- QSPR Models : Correlate molecular descriptors (e.g., topological polar surface area, hydrogen-bond donors) with solubility or permeability. Tools like COSMOtherm or ACD/Labs are standard .
- Limitations : Models may fail for sulfonamide tautomerism or polymorphic forms. Validate predictions with experimental DSC/XRD data .
What assays are suitable for probing biological activity, and how are false positives mitigated?
Q. Advanced
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays with negative controls (e.g., heat-inactivated enzymes) .
- Cell-Based Assays : Employ counterscreens (e.g., cytotoxicity via MTT) to distinguish specific activity from nonspecific effects .
- SPR Biosensing : Validate binding kinetics (kₐₙ/kₒff) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
